molecular formula C18H14N4OS B2642059 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone CAS No. 478077-71-3

1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone

Cat. No.: B2642059
CAS No.: 478077-71-3
M. Wt: 334.4
InChI Key: NGQKVRMZOGAQOP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone is a complex organic compound that features a pyridazinone core, a pyrimidinyl group, and a propynylsulfanyl substituent

Scientific Research Applications

1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazinone or pyrimidinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the compound.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and pyrimidinyl-substituted molecules. Examples include:

  • 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-prop-2-ynylsulfanylpyrimidin-4-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQKVRMZOGAQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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